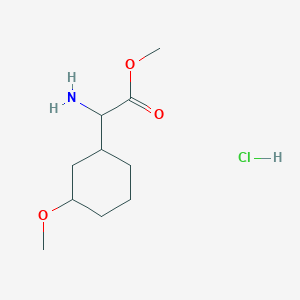
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide, also known as MPD or Metaphit, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1980s and has been studied for its potential use in scientific research. MPD is a non-neurotoxic and non-neuroleptic compound that has been found to have a unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Studies on N-methylformamide (NMF) analogues, which share structural similarities with N2-methyl-N1-phenethylindoline-1,2-dicarboxamide, have been conducted to understand their antitumor activities. The strict structural requirements for activity suggest that slight modifications in the structure, such as those found in this compound, could potentially alter their bioactivity profiles significantly (Gate et al., 1986).
Catalytic Applications
- The gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides leading to the synthesis of lavendamycin analogues indicates the potential for this compound to serve as a precursor in complex organic synthesis processes, suggesting its utility in synthesizing bioactive molecules or facilitating novel catalytic reactions (England & Padwa, 2008).
Sensor Applications
- The development of fluorescent anion sensors based on bisquinolinium pyridine-2,6-dicarboxamide receptors in water demonstrates the ability of dicarboxamide compounds to act as efficient binders and sensors for anions. This suggests that this compound could potentially be explored for sensor applications, especially in detecting specific ions or molecules in aqueous environments (Dorazco‐González et al., 2014).
Material Science
- Research into the fabrication of Cu2+-sensing thermoresponsive microgels incorporating metal-chelating acceptor and fluorescent reporter moieties suggests a potential application for this compound in the development of smart materials. These materials could be designed to change properties in response to environmental stimuli, such as temperature or the presence of specific ions (Yin et al., 2009).
Eigenschaften
IUPAC Name |
2-N-methyl-1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-20-18(23)17-13-15-9-5-6-10-16(15)22(17)19(24)21-12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURIUINSNBOQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


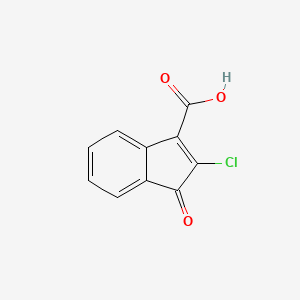
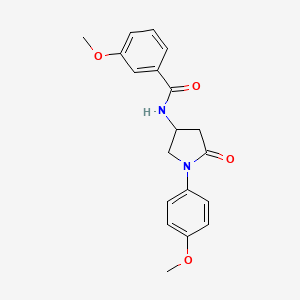
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)
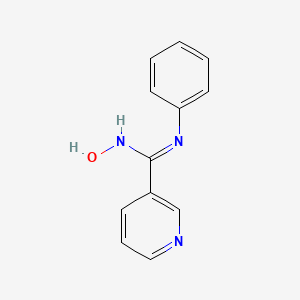
![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)

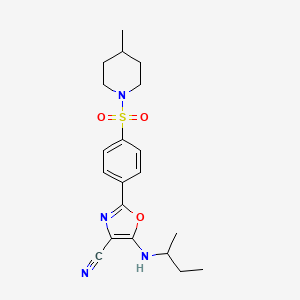
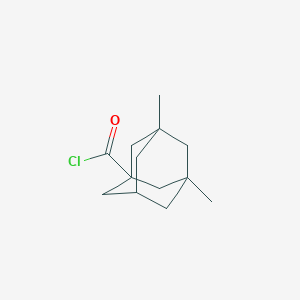
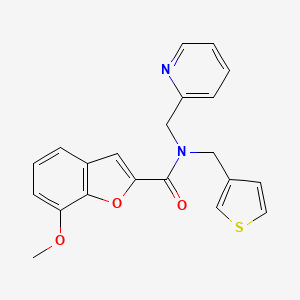
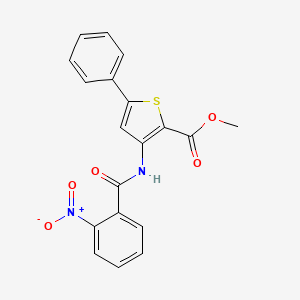
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)
![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)
